3-(2-Fluoro-5-methylphenyl)piperidine
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Overview
Description
3-(2-Fluoro-5-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. The presence of the fluoro and methyl groups on the phenyl ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-methylphenyl)piperidine typically involves the reaction of 2-fluoro-5-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-methylphenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can yield a variety of substituted piperidine derivatives .
Scientific Research Applications
3-(2-Fluoro-5-methylphenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methylphenyl)piperidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors in the central nervous system. The fluoro group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)piperidine
- 3-(2-Methylphenyl)piperidine
- 3-(2-Chlorophenyl)piperidine
Uniqueness
3-(2-Fluoro-5-methylphenyl)piperidine is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
1044768-80-0 |
---|---|
Molecular Formula |
C12H16FN |
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-(2-fluoro-5-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI Key |
CHZXPHBMMGKCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2CCCNC2 |
Origin of Product |
United States |
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